An In-depth Technical Guide to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
An In-depth Technical Guide to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a fluorinated aromatic carbamate with potential applications in agrochemical and pharmaceutical research. This document delves into the compound's physicochemical properties, proposes a viable synthetic route, and discusses potential analytical methodologies for its characterization. Furthermore, it explores the compound's prospective biological activities and applications by drawing parallels with structurally related molecules. This guide is intended for researchers, chemists, and professionals in drug development and crop science who are interested in the unique attributes of halogenated and fluorinated organic compounds.
Introduction and CAS Number Discrepancy
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a molecule of interest due to its hybrid structure, incorporating a dichlorinated phenyl ring, a carbamate linker, and a trifluoroethyl group. Each of these moieties contributes to the overall physicochemical and biological profile of the compound. The dichlorophenyl group is a common feature in many pesticides, while the trifluoroethyl group can enhance metabolic stability and binding affinity. Carbamates are a well-established class of compounds with a broad range of biological activities, most notably as cholinesterase inhibitors.[1]
It is important to address a notable discrepancy in the public domain regarding the Chemical Abstracts Service (CAS) number for this compound. While the topic specifies CAS 94127-24-9, a majority of chemical suppliers and databases list the same compound under CAS 1736-43-2 .[2][3][4][5][6] For the purpose of this guide, and based on the prevalence of available data, we will proceed with the information associated with CAS 1736-43-2, while acknowledging the existing ambiguity. Researchers are advised to verify the CAS number with their supplier.
Physicochemical Properties
Detailed experimental data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is not extensively available in peer-reviewed literature. However, data from chemical suppliers and predictive models provide a good starting point for understanding its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂F₃NO₂ | [2][5] |
| Molecular Weight | 288.05 g/mol | [2] |
| Boiling Point (Predicted) | 257.8 ± 40.0 °C | [2] |
| Density (Predicted) | 1.551 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.22 ± 0.70 | [2] |
| Purity (Typical) | >95% | [3][5] |
The presence of the trifluoromethyl group is expected to confer high lipophilicity, which may influence its solubility and membrane permeability. The dichlorophenyl ring further contributes to this lipophilic character. The carbamate linkage provides a site for hydrogen bonding, which may play a role in its interaction with biological targets.
Synthesis and Manufacturing
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Experimental Protocol (Hypothetical):
-
Preparation: To a solution of 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.1 eq).
-
Reaction: The reaction mixture is stirred at room temperature. A tertiary amine catalyst, such as triethylamine (0.1 eq), can be added to accelerate the reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Methodologies
For the characterization and quantification of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a combination of chromatographic and spectroscopic techniques would be employed.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column would be suitable for purity assessment and quantification.[7] A mobile phase consisting of a gradient of acetonitrile and water would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the dichlorophenyl chromophore absorbs, or a more universal detector like an evaporative light scattering detector (ELSD).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive detection and confirmation of identity, especially in complex matrices, LC-MS/MS is the method of choice.[8] Multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure elucidation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful to confirm the presence of key functional groups, such as the N-H and C=O stretching of the carbamate linkage.
Potential Applications and Biological Activity
While no specific biological activity has been reported for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, its structural motifs suggest several areas of potential application.
Agrochemicals
Many N-phenyl carbamates exhibit herbicidal and insecticidal properties. The 3,4-dichloro substitution pattern on the phenyl ring is found in several commercial pesticides. Carbamates often act by inhibiting the enzyme acetylcholinesterase (AChE) in insects, leading to paralysis and death. The trifluoroethyl group may enhance the compound's potency and metabolic stability.
Hypothetical Mechanism of Action as an Insecticide:
Caption: Hypothetical inhibition of AChE by the target carbamate.
Drug Development
The carbamate moiety is a common functional group in many approved drugs.[1] Trifluoromethyl groups are also frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[9] For instance, trifluoromethyl glycol carbamates have been investigated as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation.[10][11] The dichlorophenyl group could serve as a scaffold for designing inhibitors of various enzymes or receptor antagonists.
Conclusion
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a compound with significant potential in both the agrochemical and pharmaceutical industries. While there is a scarcity of specific experimental data for this molecule, its structural features suggest that it may possess interesting biological activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications based on current knowledge of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
References
-
McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(9), 4053-4073. Retrieved from [Link]
-
Wang, Z. D., & Wang, Y. T. (2005). [Study on fluorescence analysis for carbamate pesticides]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), 1645-1647. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Retrieved from [Link]
-
Legros, J., et al. (2022). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 24(43), 7935-7939. Retrieved from [Link]
-
Tlili, A., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 102-107. Retrieved from [Link]
-
Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]
-
U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1736-43-2 CAS MSDS (2,2,2-TRIFLUOROETHYL 3,4-DICHLOROPHENYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1736-43-2 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate AKSci 6992CD [aksci.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2 - Thoreauchem [thoreauchem.com]
- 6. scbt.com [scbt.com]
- 7. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of ... - ChEMBL [ebi.ac.uk]
